2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Medicinal chemistry Chemical biology Structure–activity relationship

This 1,3,4-oxadiazole derivative is a structurally unique, fully synthetic small molecule. Its three-part architecture—a 2-phenylacetamide moiety, a 1,3,4-oxadiazole core, and a 5-phenylsulfonylmethyl group—provides a distinct pharmacophore unavailable in standard catalog analogs. For drug discovery programs targeting acetylcholinesterase (AChE) and carbonic anhydrase (hCA), this compound offers an essential tool for SAR studies where minor structural changes critically impact low-nanomolar potency and isoform selectivity. Its defined identity (MW 357.38) makes it an ideal reference standard for analytical method calibration.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 923461-57-8
Cat. No. B2374639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS923461-57-8
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O4S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-25(22,23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)
InChIKeyMRKGZCOTRBXJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923461-57-8): Structural and Procurement Baseline


2-Phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923461-57-8; molecular formula C₁₇H₁₅N₃O₄S; MW 357.38 g/mol) is a fully synthetic, small-molecule 1,3,4-oxadiazole derivative that incorporates three distinct pharmacophoric elements: a 1,3,4-oxadiazole core, a phenylsulfonylmethyl substituent at the 5-position, and a 2-phenylacetamide moiety appended to the oxadiazole 2-amino position . The compound belongs to the broader class of sulfonyl-containing 1,3,4-oxadiazoles, which have been investigated extensively for acetylcholinesterase (AChE) and carbonic anhydrase (hCA) inhibition, with representative N-substituted sulfonyl amide derivatives in this class achieving KI values in the low nanomolar range (23.11–52.49 nM for AChE; 18.66–59.62 nM for hCA I; 9.33–120.80 nM for hCA II) [1]. However, the specific biological activity of this compound has not been reported in peer-reviewed primary literature; its differentiation value resides in its unique three-component architecture that is not replicated among readily available structural analogs.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-Phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide


Generic substitution within the 1,3,4-oxadiazole class is unreliable because the biological activity of oxadiazole-based sulfonyl amides is exquisitely sensitive to the identity and connectivity of the N-substituent on the acetamide moiety and the substituent at the oxadiazole 5-position. In a systematic study of N-substituted sulfonyl amide derivatives (compounds 6a–j), variation of the acyl tail alone produced KI values spanning a >5-fold range against hCA II (9.33–120.80 nM) and a ~2.3-fold range against AChE (23.11–52.49 nM), demonstrating that even minor structural modifications dramatically alter potency and isoform selectivity [1]. The target compound combines three specific structural features—the 5-phenylsulfonylmethyl group (a hydrogen-bond-capable sulfone), the 1,3,4-oxadiazole ring (a heterocyclic bioisostere), and the 2-phenylacetamide side chain—in a connectivity pattern that is absent from the most closely related purchasable analogs such as N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923436-35-5, which lacks the 2-phenyl substituent) and 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 106307-45-3, which replaces the acetamide with a primary amine) . Substituting any of these analogs would alter hydrogen-bonding capacity, lipophilicity, and target-binding geometry in ways that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence: 2-Phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide vs. Closest Analogs


Structural Uniqueness: Three-Component Pharmacophore Architecture Not Present in Nearest Purchasable Analogs

The target compound is the only commercially identified member of its immediate structural series that simultaneously incorporates (i) a 1,3,4-oxadiazole ring, (ii) a phenylsulfonylmethyl substituent at the oxadiazole 5-position, and (iii) a 2-phenylacetamide moiety at the oxadiazole 2-amino position. The closest purchasable analogs—N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923436-35-5) and 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 106307-45-3)—each lack one of these three components . In the broader 1,3,4-oxadiazole class, the combination of a sulfonyl group with an acetamide linker is a recognized pharmacophoric arrangement for AChE and hCA inhibition; the N-substituent on the acetamide critically modulates both potency and isoform selectivity [1].

Medicinal chemistry Chemical biology Structure–activity relationship

Enzyme Inhibition Potential: Class-Level Potency of N-Substituted Sulfonyl Amide 1,3,4-Oxadiazoles Against AChE and hCA Isoforms

Although no direct enzyme inhibition data exist for the target compound, structurally related N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives (compounds 6a–j) have been characterized as highly potent, multi-target inhibitors of AChE and human carbonic anhydrase isoforms I and II. In this series, KI values ranged from 23.11 to 52.49 nM against AChE, 18.66 to 59.62 nM against hCA I, and 9.33 to 120.80 nM against hCA II [1]. The most potent representatives (6a, 6d, 6h) were further identified as orally bioavailable and brain-penetrant in ADME-Tox and neuronal cell assays. The target compound shares the core sulfonyl-amide-oxadiazole architecture with this series but differs in the substitution pattern, and its actual potency cannot be assumed without experimental measurement.

Enzyme inhibition Alzheimer's disease Carbonic anhydrase Acetylcholinesterase

Antibacterial Activity Precedent for Phenylsulfonyl-1,3,4-oxadiazole-Acetamide Hybrids

A closely related structural subclass—2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives (compounds 6a–n)—has demonstrated antibacterial activity against both Gram-positive and Gram-negative strains. The most active derivative in that series, compound 8g (bearing a 2-methylphenyl group), exhibited MIC values of 10.63±0.97 µg/mL against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis [1]. While the target compound differs by the absence of the piperidine spacer and the presence of a direct N-linked acetamide, the shared phenylsulfonyl-oxadiazole-acetamide motif suggests potential antibacterial relevance that warrants direct testing.

Antibacterial Antimicrobial resistance Gram-negative Gram-positive

Predicted Physicochemical Differentiation: Molecular Weight and LogP Suitability for CNS Penetration Screening

The target compound (MW 357.38 g/mol) falls within the favorable range for CNS drug-likeness (MW < 400 Da), and its calculated topological polar surface area (TPSA ≈ 110 Ų, based on the oxadiazole, sulfone, and amide groups) is close to the threshold of <90 Ų typically associated with good blood–brain barrier permeability [1]. In comparison, structurally related oxadiazole sulfonyl amides (6a–j, MW range 383–467 Da) were experimentally shown to be brain-penetrant for the most potent, lower-MW members (6a, 6d, 6h) [2]. The target compound is approximately 25–110 Da lighter than these brain-penetrant analogs, suggesting a favorable MW profile for CNS exposure, though actual brain penetration remains unmeasured.

CNS drug discovery Blood–brain barrier Physicochemical properties ADME

Recommended Procurement and Application Scenarios for 2-Phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide


Focused Screening Library Enrichment for Multi-Target AChE/hCA Inhibitor Discovery

The compound is best deployed as part of a focused screening library targeting acetylcholinesterase and carbonic anhydrase enzymes for neurodegenerative and metabolic disease indications. The class-level evidence demonstrates that N-substituted sulfonyl amide 1,3,4-oxadiazoles can achieve KI values in the low nanomolar range against AChE and hCA isoforms, with select members demonstrating oral bioavailability and brain penetration [1]. The target compound's unique combination of phenylsulfonylmethyl, oxadiazole, and 2-phenylacetamide groups makes it a structurally distinct entry that complements existing screening decks populated with simpler oxadiazole derivatives.

Chemical Biology Probe Development for Sulfone-Mediated Protein Interaction Studies

The phenylsulfonylmethyl group is a recognized hydrogen-bond acceptor and a metabolic stability-enhancing motif. In the context of the 1,3,4-oxadiazole scaffold, this sulfone group provides a distinct interaction surface for target engagement studies. The compound can serve as a starting point for the design of affinity probes or covalent inhibitors, leveraging the electrophilic character of the sulfone for reversible or irreversible target modification. This application is supported by the established role of sulfonyl-containing oxadiazoles as enzyme inhibitors [1][2].

Antimicrobial Structure–Activity Relationship (SAR) Expansion

Based on cross-study evidence that phenylsulfonyl-1,3,4-oxadiazole-acetamide hybrids exhibit antibacterial activity with MIC values in the ~10 µg/mL range against both Gram-positive and Gram-negative pathogens [3], the target compound is suitable for incorporation into antimicrobial SAR campaigns. Its structural divergence from the piperidine-containing series that generated the existing MIC data makes it valuable for probing the contribution of the central spacer to antibacterial potency and spectrum.

Reference Standard for Analytical Method Development and Compound Integrity Verification

Given its well-defined molecular identity (CAS 923461-57-8; C₁₇H₁₅N₃O₄S; MW 357.38; InChI Key MRKGZCOTRBXJGP-UHFFFAOYSA-N), this compound can serve as a retention time or mass spectrometry reference standard in HPLC-UV, LC-MS, and GC-MS method development for oxadiazole-containing compound libraries. Its three distinct functional groups produce characteristic spectral signatures (expected UV λmax ~250–270 nm from the oxadiazole-phenyl chromophore; diagnostic IR bands for C=O, S=O, and N–H) that facilitate method calibration .

Quote Request

Request a Quote for 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.